molecular formula C13H10BrN3O3 B5870914 N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide

Numéro de catalogue B5870914
Poids moléculaire: 336.14 g/mol
Clé InChI: CFLCJNMKWNXHCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide, also known as BMN-673, is a potent PARP (Poly ADP-ribose polymerase) inhibitor that has been extensively studied in recent years. It is a small molecule inhibitor that targets the PARP enzyme, which plays a crucial role in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair pathways. PARP is activated in response to DNA damage and helps to repair single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to be a potent inhibitor of PARP and has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and to enhance the efficacy of chemotherapy and radiation therapy. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is its potent activity against various types of cancer cells. It has been shown to be effective in preclinical models of cancer, and the results of clinical trials have been promising. However, one of the limitations of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is its potential toxicity. PARP inhibitors can cause DNA damage in normal cells, which can lead to side effects such as bone marrow suppression and gastrointestinal toxicity.

Orientations Futures

There are several future directions for the development of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. One area of research is the development of combination therapies that include N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy, and there is potential for the development of new combination therapies that could improve outcomes for cancer patients. Another area of research is the development of new PARP inhibitors that are more potent and have fewer side effects than N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. Finally, there is potential for the development of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is a potent PARP inhibitor that has shown promising results in preclinical studies and clinical trials for the treatment of various types of cancer. It works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair pathways. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy. However, its potential toxicity is a limitation, and further research is needed to develop new combination therapies and more potent PARP inhibitors.

Méthodes De Synthèse

The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide involves several steps, including the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 5-bromo-1-methyl-1H-pyrazole. The resulting product is then treated with 3-nitrobenzoyl chloride to obtain N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown potent activity against various types of cancer cells, including breast, ovarian, and pancreatic cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has also been tested in clinical trials for the treatment of advanced solid tumors, and the results have been promising.

Propriétés

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c1-8-11(14)5-6-12(15-8)16-13(18)9-3-2-4-10(7-9)17(19)20/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLCJNMKWNXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.